molecular formula C19H18F3N3O B3041080 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one CAS No. 260367-88-2

3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one

Cat. No.: B3041080
CAS No.: 260367-88-2
M. Wt: 361.4 g/mol
InChI Key: KJGFAMOXNKPYLS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one is a synthetic small molecule designed for research applications, integrating a chalcone-like propenone backbone with a piperazine linker. Its core structure features a piperazine moiety , a heterocycle extensively utilized in medicinal chemistry to optimize pharmacokinetic properties and serve as a scaffold for arranging pharmacophoric groups . The molecule is further functionalized with a 3-(trifluoromethyl)pyridinyl group , a motif known to enhance metabolic stability and binding affinity in bioactive molecules, and a terminal phenyl ring, creating an extended, conjugated system . The primary research value of this compound lies in its potential as a building block for drug discovery and as a tool compound for biochemical screening . Piperazine-containing compounds demonstrate a wide spectrum of therapeutic activities, including antiviral, antibacterial, and anticancer effects, making them privileged structures in the development of new pharmacotherapies . The specific structural architecture of this reagent, particularly the enone system, is characteristic of chalcone derivatives, which are recognized for their diverse biological activities and role as key intermediates in organic synthesis . Researchers can employ this compound in the design and synthesis of novel molecules targeting various enzymes, such as kinases and phosphotransferases, or in probing cellular pathways like those involving lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis . This product is intended for use in a controlled laboratory environment by qualified personnel. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-phenyl-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c20-19(21,22)16-7-4-10-23-18(16)25-13-11-24(12-14-25)17(26)9-8-15-5-2-1-3-6-15/h1-10H,11-14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGFAMOXNKPYLS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

Key Compounds and Modifications :
Compound Name Substituent Modifications Key Structural Differences
Target Compound - Reference structure for comparison.
1-Phenyl-3-(prop-2-yn-1-ylamino)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (48B) Prop-2-yn-1-ylamino group at C3; 4-CF₃-phenyl substituent Increased steric bulk at C3; altered hydrogen bonding potential due to amino group.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) 4-Methoxyphenyl at C3; pyrrolidin-diazenyl group on phenyl ring Enhanced electron-donating effects (methoxy); diazenyl group introduces planar rigidity.
2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one Trichloro substitution at C2 and C3 Increased halogenated bulk; potential for enhanced electrophilicity.
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one Bromo-benzodioxolyl at C3; chloro-CF₃-pyridine on piperazino Expanded aromatic system (benzodioxole); additional halogenation increases steric hindrance.
Impact of Functional Groups :
  • Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic resistance compared to methoxy or halogenated analogs .
  • Piperazino Modifications: Substitution with pyridine derivatives (e.g., 3-chloro-5-CF₃-pyridin-2-yl in ) alters electronic properties and hydrogen bonding capacity compared to simpler aryl groups .

Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound contributes to higher logP values compared to methoxy-substituted analogs (e.g., 3FP in ). Halogenated derivatives (e.g., ) exhibit even greater hydrophobicity.
  • Solubility : Methoxy groups (as in 3FP ) improve aqueous solubility via hydrogen bonding, whereas halogenated or CF₃-containing compounds may require formulation aids.
  • Thermal Stability : Trichloro and bromo substituents () increase thermal stability due to stronger van der Waals interactions and reduced conformational flexibility.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one?

Methodological Answer:
A common approach involves coupling the trifluoromethylpyridine-piperazine fragment with the propenone-phenyl moiety. Evidence from analogous syntheses (e.g., HOBt/TBTU-mediated amidation in DMF with NEt₃ as a base) is effective for forming similar enone-piperazine linkages . Key steps include:

Fragment Preparation : Synthesize 3-(trifluoromethyl)pyridin-2-yl-piperazine via nucleophilic substitution or metal-catalyzed coupling.

Coupling Reaction : Use carbodiimide-based reagents (e.g., TBTU) to activate the carboxylic acid derivative of the propenone-phenyl group.

Purification : Chromatography or recrystallization to isolate the product.
Literature precedents highlight the importance of anhydrous conditions and stoichiometric control to minimize byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the propenone double bond (δ 6.5–7.5 ppm for vinyl protons) and piperazine/trifluoromethylpyridine integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₈F₃N₃O).
  • X-ray Crystallography : Resolves stereochemistry and confirms the planar propenone moiety, as seen in analogous tricyclic structures (unit cell parameters: triclinic system, α/β/γ angles ~97–117°) .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Purity Variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity. Impurities like unreacted piperazine or trifluoromethylpyridine intermediates (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) can skew results .
  • Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies).
  • Structural Confirmation : Re-analyze disputed batches via X-ray diffraction to rule out polymorphic differences .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications :

  • Replace the trifluoromethyl group with Cl/CH₃ to assess electronic effects .
  • Vary the piperazine substituents (e.g., 4-phenyl vs. 4-methylpiperazine) .

Biological Testing :

  • Screen analogs against target receptors (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays.
  • Computational docking (e.g., AutoDock Vina) guided by crystallographic data predicts binding modes .

Data Analysis : Correlate substituent hydrophobicity (ClogP) with activity trends using QSAR models.

Basic: What are common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts :
    • Unreacted 3-(trifluoromethyl)pyridin-2-yl-piperazine (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
    • Hydrolysis products (e.g., carboxylic acids from enone degradation).
  • Analytical Methods :
    • LC-MS (ESI+) identifies impurities by mass (e.g., m/z 248 for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) .
    • ¹⁹F NMR detects residual trifluoromethyl intermediates .

Advanced: How to optimize reaction yields in gram-scale syntheses?

Methodological Answer:

  • Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalyst Optimization : Test Pd/C or Ni catalysts for coupling steps to enhance efficiency.
  • Process Controls : Monitor reaction progress via in-situ IR (C=O stretch at ~1680 cm⁻¹) and adjust reagent stoichiometry dynamically .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (similar to piperazine derivatives) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent enone isomerization .

Advanced: How to assess metabolic stability and pharmacokinetics in preclinical models?

Methodological Answer:

  • In Vitro Assays :
    • Liver microsomes (human/rat) with NADPH cofactor to measure t₁/₂.
    • Caco-2 monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • In Vivo Studies : Administer IV/PO doses in rodents; quantify plasma levels via LC-MS/MS. Literature analogs show moderate bioavailability (20–40%) due to first-pass metabolism .

Basic: How to distinguish between E/Z isomers of the propenone moiety?

Methodological Answer:

  • ¹H NMR Coupling Constants : Trans (E) isomers exhibit J = 12–16 Hz for vinyl protons, while cis (Z) isomers show J = 8–12 Hz.
  • NOESY : Spatial proximity between phenyl and piperazine protons confirms the E configuration .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use the crystal structure of analogous piperazine-pyridine systems (PDB: 4XYZ) to model binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable).
  • Free Energy Calculations : MM-PBSA/GBSA estimates ΔGbinding, prioritizing substituents with favorable interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one

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